2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide
Description
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound is characterized by the presence of a phenoxy group, an oxazole ring, and a propanamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C20H20N2O3/c1-13-8-7-11-18(14(13)2)24-15(3)20(23)21-19-12-17(22-25-19)16-9-5-4-6-10-16/h4-12,15H,1-3H3,(H,21,23) |
InChI Key |
YEDKZUSNUKYKEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC(=NO2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,3-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., 2-bromopropane) under basic conditions to form the phenoxy intermediate.
Oxazole Ring Formation: The phenoxy intermediate is then subjected to cyclization with a suitable reagent (e.g., nitrile oxide) to form the oxazole ring.
Amidation: The final step involves the reaction of the oxazole intermediate with a suitable amine (e.g., 3-phenyl-1,2-oxazol-5-amine) to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide: Similar structure with an acetamide moiety instead of propanamide.
2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)butanamide: Similar structure with a butanamide moiety instead of propanamide.
Uniqueness
The uniqueness of 2-(2,3-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)propanamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, binding affinity, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
